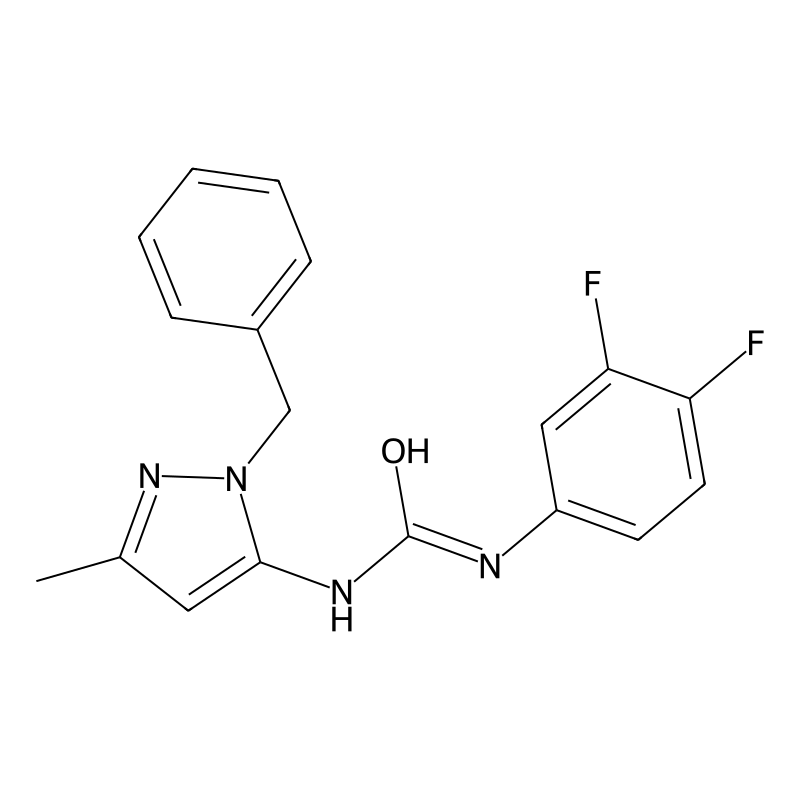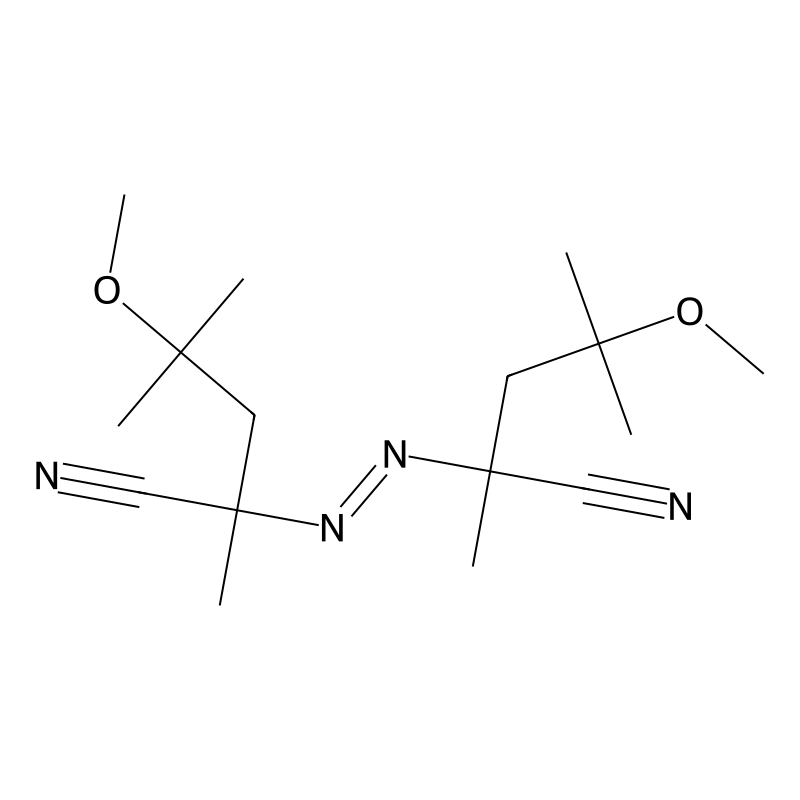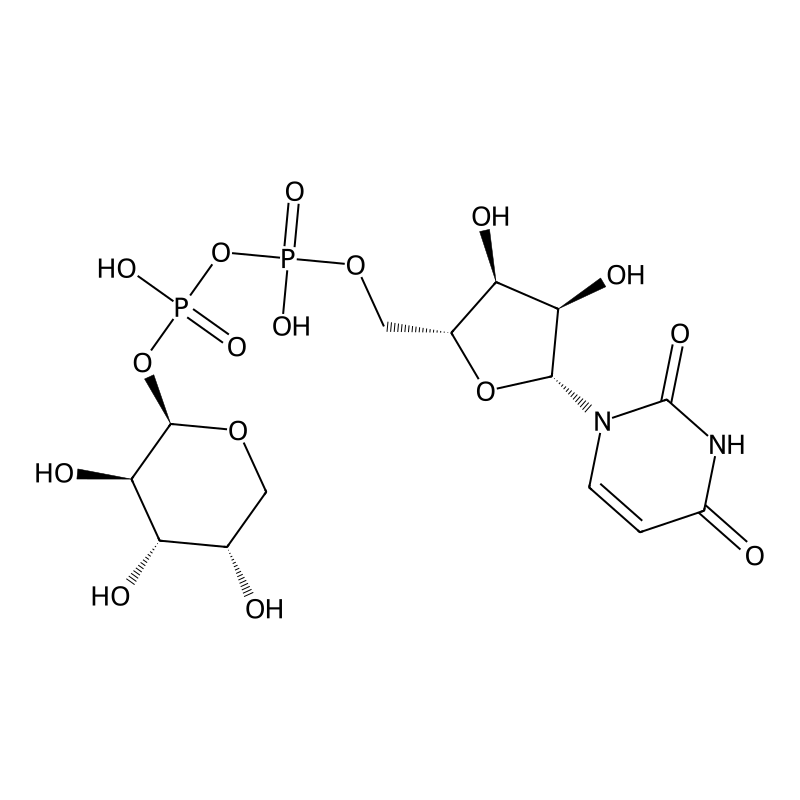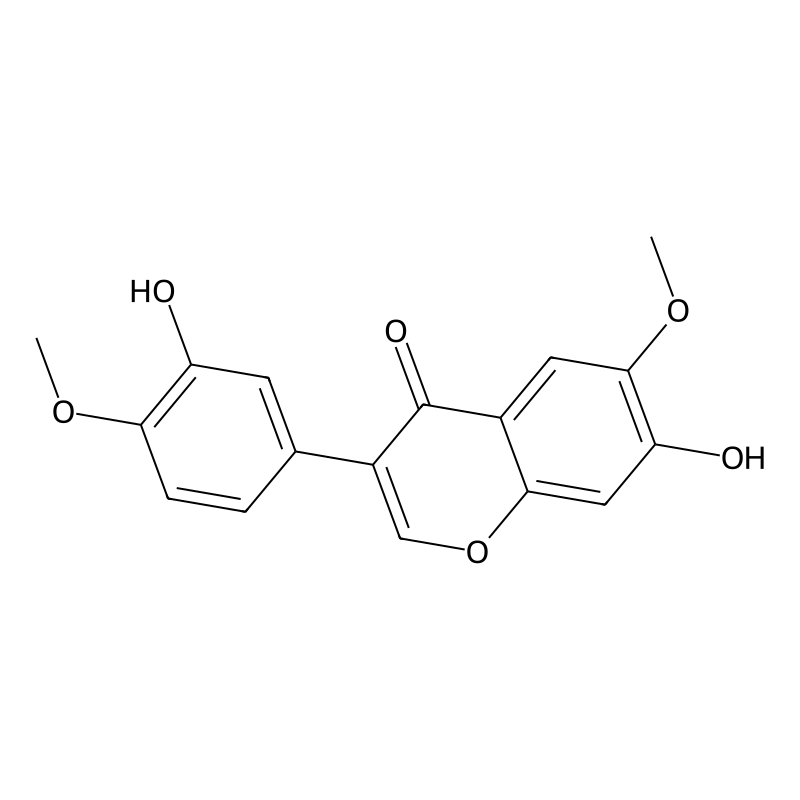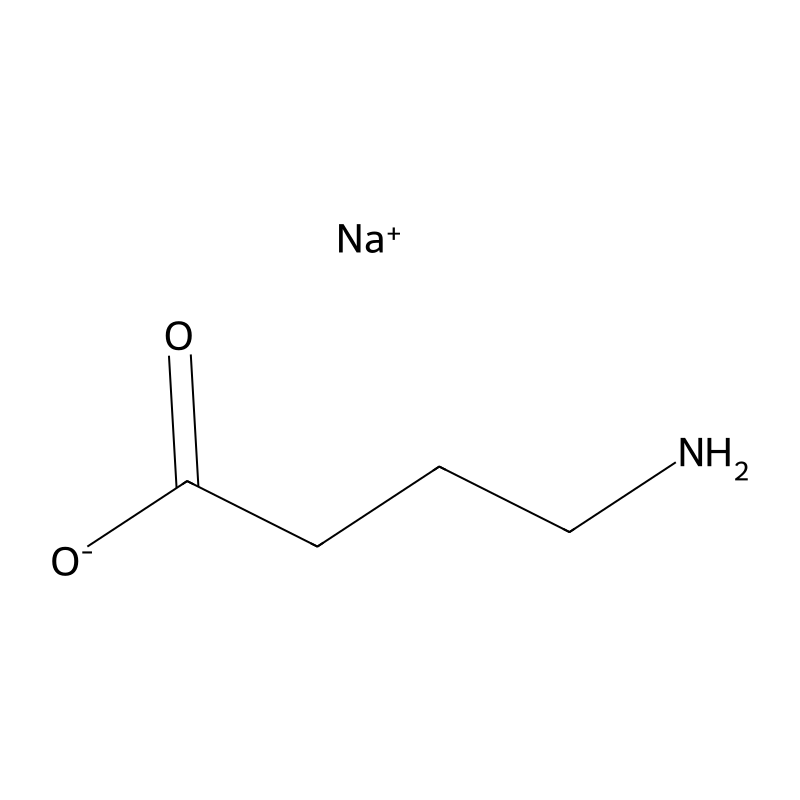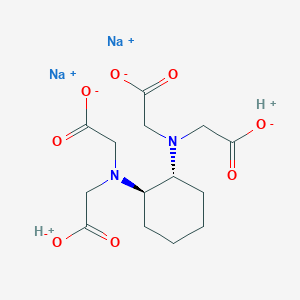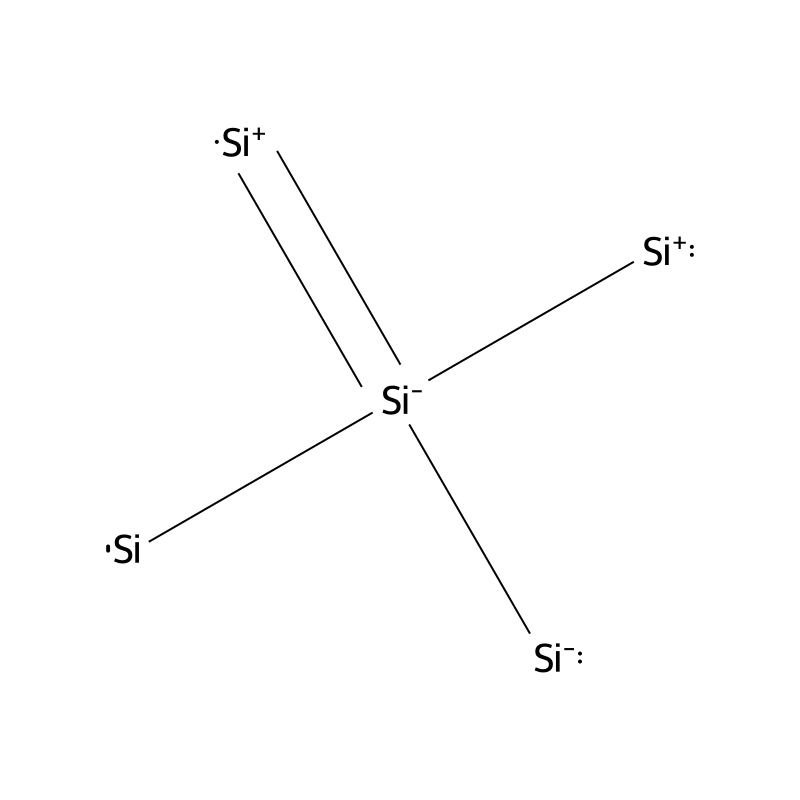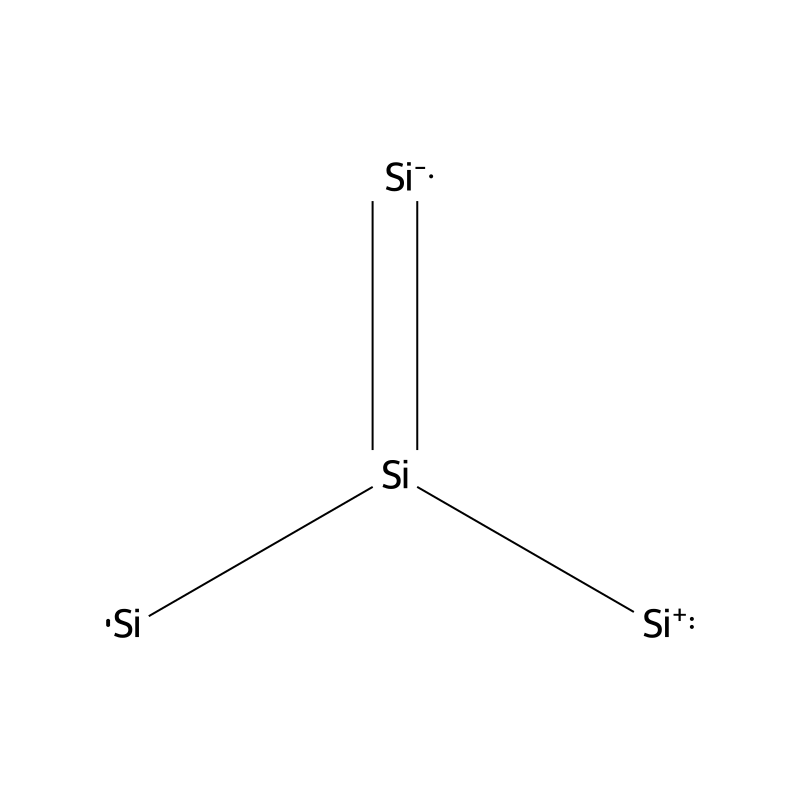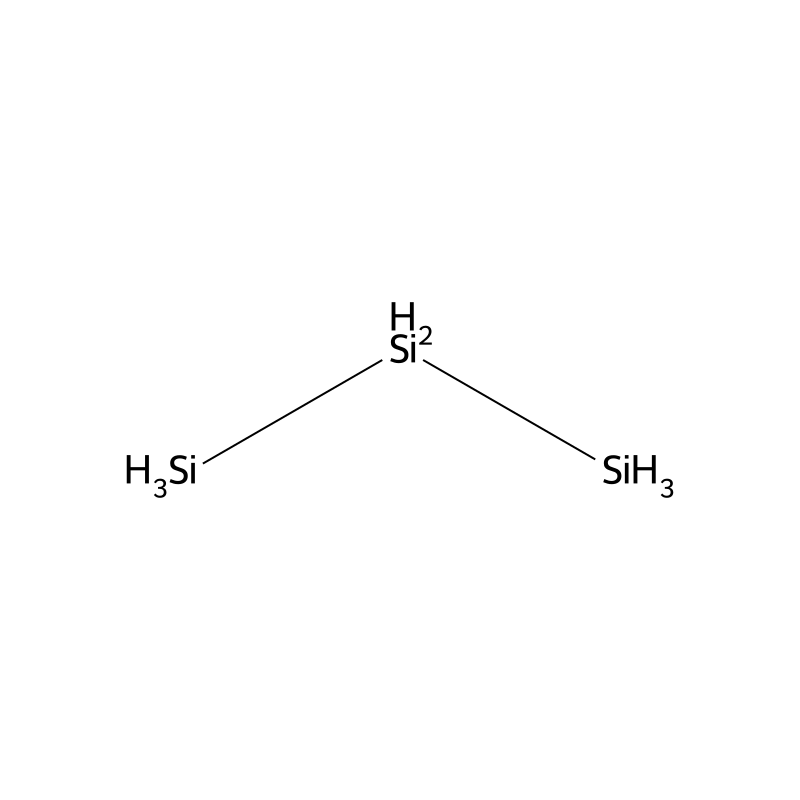N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
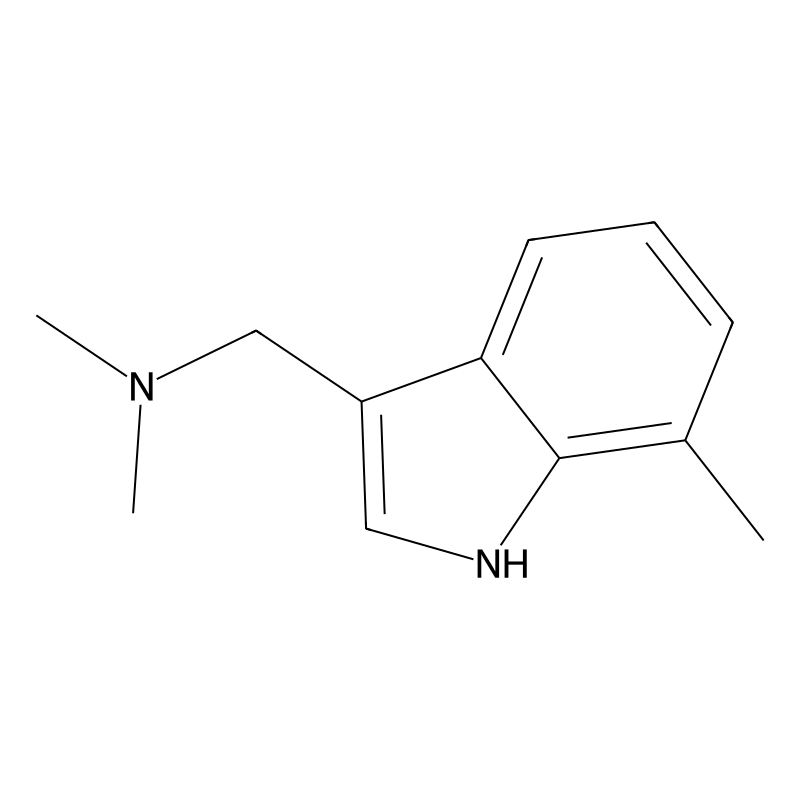
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, also known as N,N-dimethyltryptamine (DMT), is a small molecule that has been synthesized and characterized for various scientific research purposes. Its synthesis can be achieved through different methods, including the reductive amination of 7-methyl-1H-indole-3-carboxaldehyde with dimethylamine [].
Biological Activity:
DMT is known to possess a variety of biological activities, making it an interesting subject for scientific research. It has been shown to act as a potent agonist at specific serotonin receptors in the brain, particularly the 5-HT2A receptor []. This activity is believed to be responsible for its psychoactive effects, leading to its classification as a Schedule I controlled substance in many countries due to its potential for abuse. However, research on DMT's biological activity extends beyond its psychoactive properties. Studies have explored its potential role in various other biological processes, including:
- Neurogenesis: DMT has been shown to promote the growth and differentiation of new neurons in the brain, suggesting a potential role in treating neurodegenerative diseases [].
- Pain management: DMT has been investigated for its potential to alleviate chronic pain, with some studies showing promising results [].
- Addiction treatment: Recent research suggests that DMT-assisted therapy may hold promise in treating addiction disorders, particularly in combination with other therapeutic approaches [].
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a 7-methylindole moiety. Its molecular formula is with a molecular weight of approximately 188.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with indole derivatives, which are known for their diverse pharmacological properties.
There is no scientific research available on the mechanism of action of this specific compound.
- Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.
- Reduction: Reduction reactions can lead to the formation of secondary amines, altering its reactivity and properties.
- Alkylation: The dimethylamino group can undergo alkylation, allowing for the introduction of various substituents that can modify its biological profile.
The biological activity of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is largely attributed to its structural similarity to other indole derivatives. Compounds in this class often exhibit:
- Antitumor Activity: Some studies suggest that indole derivatives can inhibit tumor cell proliferation and induce apoptosis.
- Neuroprotective Effects: Certain indole compounds have shown promise in neuroprotection, potentially influencing neurotransmitter systems.
- Antimicrobial Properties: The presence of the indole structure may confer antimicrobial activity against various pathogens.
The synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine typically involves the following steps:
- Starting Materials: The synthesis begins with 7-methylindole as the primary substrate.
- Reagents: Dimethylamine and formaldehyde are commonly used as reagents in the reaction.
- Reaction Conditions: The reaction is usually carried out in solvents such as tetrahydrofuran or dioxane under controlled temperatures (0 - 20°C) and inert atmospheres to prevent oxidation.
- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine has several potential applications, including:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer and neurological disorders.
- Research Tool: It can be utilized in biochemical studies to explore the mechanisms of action of indole derivatives.
- Organic Synthesis: This compound can act as an intermediate in the synthesis of more complex organic molecules.
Studies on the interactions of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions. Preliminary findings suggest that it may interact with receptors or enzymes involved in cancer pathways, though further research is required to elucidate these mechanisms fully.
Several compounds share structural similarities with N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine | Contains an amino group instead of methyl | Potentially less toxic than nitro derivatives |
| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | Methyl substitution at the 5-position | May exhibit different pharmacokinetics |
| Gramine (N,N-Dimethyltryptamine) | Indole structure with additional methyl | Known for allelopathic properties |
| N,N-Dimethyltryptamine | Tryptamine structure | Psychoactive effects; studied for mental health |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine's unique methyl group at the 7-position contributes significantly to its reactivity and biological profile compared to these similar compounds, making it a subject of interest in medicinal chemistry.
